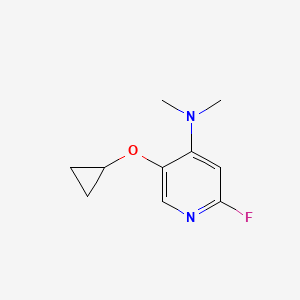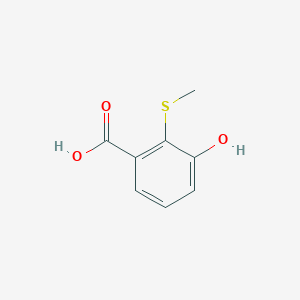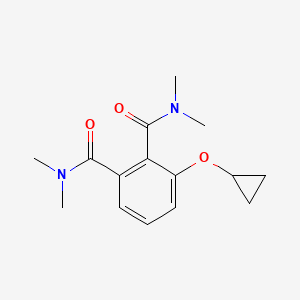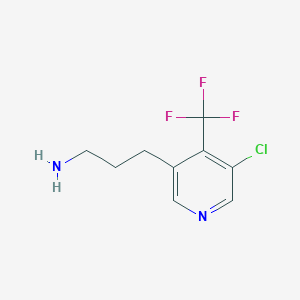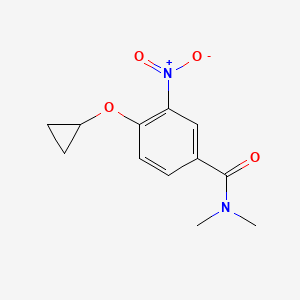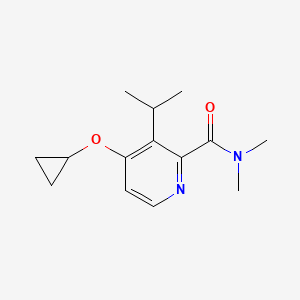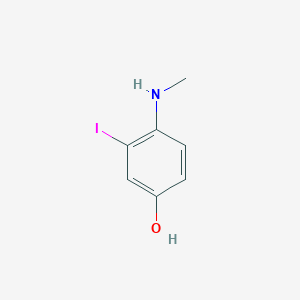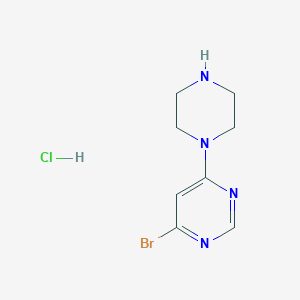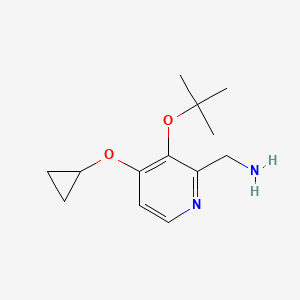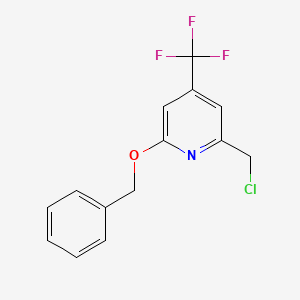
2-(Dimethylamino)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-4-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzoic acid and dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol, and dimethylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
2-(Dimethylamino)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 2-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
4-Hydroxybenzamide: Lacks the dimethylamino group, resulting in different chemical properties.
2-(Dimethylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.
4-Dimethylaminobenzoic Acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
2-(Dimethylamino)-4-hydroxybenzamide is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(dimethylamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-6(12)3-4-7(8)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
InChIキー |
MNVWYHRTSPFACA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


